2,6-Dihydroxy-N-methylmyosmine

描述

Structure

3D Structure

属性

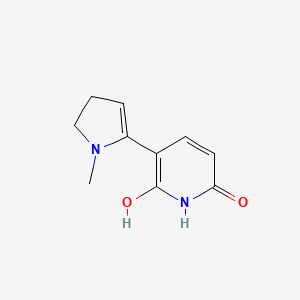

分子式 |

C10H12N2O2 |

|---|---|

分子量 |

192.21 g/mol |

IUPAC 名称 |

6-hydroxy-5-(1-methyl-2,3-dihydropyrrol-5-yl)-1H-pyridin-2-one |

InChI |

InChI=1S/C10H12N2O2/c1-12-6-2-3-8(12)7-4-5-9(13)11-10(7)14/h3-5H,2,6H2,1H3,(H2,11,13,14) |

InChI 键 |

HYVACOFBTBHJLM-UHFFFAOYSA-N |

规范 SMILES |

CN1CCC=C1C2=C(NC(=O)C=C2)O |

产品来源 |

United States |

Occurrence and Formation of 2,6 Dihydroxy N Methylmyosmine in Biological Systems

Discovery and Initial Characterization in Microbial Cultures

The first identification and characterization of 2,6-Dihydroxy-N-methylmyosmine were the result of pioneering studies on nicotine (B1678760) metabolism by the soil bacterium Arthrobacter nicotinovorans (formerly Arthrobacter oxidans). In 1961, Richardson and Rittenberg isolated and identified this novel compound from cultures of the bacterium grown in the presence of nicotine. nih.gov Their work laid the foundation for understanding the complex series of reactions involved in the pyridine (B92270) pathway of nicotine degradation.

Subsequent research by Gherna, Richardson, and Rittenberg in 1965 further elucidated the metabolic context in which this compound appears, solidifying its position as an intermediate in the breakdown of nicotine. nih.gov

Biosynthetic Origin within the Pyridine Pathway of Nicotine Degradation

This compound is not directly synthesized by an enzyme. Instead, it arises from its immediate precursor, 2,6-Dihydroxypseudooxynicotine (B1242897), through a non-enzymatic transformation. This process is a key feature of the pyridine pathway of nicotine degradation observed in various bacteria, including Arthrobacter, Nocardioides, and Rhodococcus species. frontiersin.org

The pyridine pathway initiates with the hydroxylation of the pyridine ring of nicotine. nih.govfrontiersin.org A series of enzymatic steps leads to the formation of 2,6-Dihydroxypseudooxynicotine. mdpi.com

The direct precursor to this compound is 2,6-Dihydroxypseudooxynicotine. This compound is a product of the enzymatic oxidation of 6-hydroxypseudooxynicotine (B1220760), a reaction catalyzed by 6-hydroxypseudooxynicotine dehydrogenase. mdpi.com The formation of 2,6-Dihydroxypseudooxynicotine is a critical step in the upper pyridine pathway, setting the stage for the subsequent appearance of this compound. nih.govmdpi.com

| Precursor Compound | Enzyme Responsible for Formation | Organism(s) |

| 2,6-Dihydroxypseudooxynicotine | 6-hydroxypseudooxynicotine dehydrogenase | Arthrobacter nicotinovorans |

A crucial aspect of this compound's formation is its non-enzymatic nature. nih.govnih.gov 2,6-Dihydroxypseudooxynicotine is an unstable molecule that spontaneously cyclizes to form this compound. This transformation is a chemical rearrangement rather than a biologically catalyzed event. The instability of a similar intermediate in the pathway, 6-hydroxy-N-methylmyosmine, which undergoes non-enzymatic hydrolysis to form 6-hydroxypseudooxynicotine, provides a strong precedent for this type of spontaneous chemical conversion within the nicotine degradation pathway. mdpi.com

Identification as a Metabolic Artifact or Dead-End Product

Current scientific understanding categorizes this compound as a metabolic artifact or a dead-end product in the microbial degradation of nicotine. nih.govnih.gov Unlike other intermediates in the pathway that are sequentially modified by enzymes, there is no known enzyme that further metabolizes this compound.

Its formation appears to be a chemical consequence of the instability of its precursor, 2,6-Dihydroxypseudooxynicotine. The main metabolic flux of the pyridine pathway proceeds through the enzymatic hydrolysis of 2,6-dihydroxypseudooxynicotine to 2,6-dihydroxypyridine (B1200036) and γ-N-methylaminobutyrate. The non-enzymatic formation of this compound represents a minor, non-productive branch from the main catabolic route.

| Compound | Classification | Reason |

| This compound | Metabolic Artifact / Dead-End Product | Not further metabolized by known enzymes in the pathway. |

Microbiological and Biochemical Studies of 2,6 Dihydroxy N Methylmyosmine Pathway Components

Key Microorganisms Involved in Related Nicotine (B1678760) Degradation Pathways

Various microorganisms have been identified that are capable of utilizing nicotine as a source of carbon and nitrogen. These microbes employ different metabolic pathways to break down the complex structure of nicotine. The primary pathways are the pyridine (B92270) pathway, predominantly found in Gram-positive bacteria, and the pyrrolidine (B122466) pathway, characteristic of Gram-negative bacteria. nih.govnih.gov A hybrid of these two pathways has also been identified in several bacterial species. beilstein-journals.orgnih.gov

Arthrobacter Species (e.g., A. oxydans, A. nicotinovorans)

Arthrobacter species are well-known for their ability to degrade nicotine via the pyridine pathway. beilstein-journals.orgscispace.com Arthrobacter nicotinovorans, previously known as Arthrobacter oxidans, utilizes nicotine as its sole source of carbon and energy. scirp.orgnih.gov The genes responsible for nicotine catabolism in A. nicotinovorans are located on a large plasmid, pAO1. beilstein-journals.orguaic.ro This bacterium can metabolize both L-(-)-nicotine and D-(+)-nicotine. scispace.com The initial step in the pyridine pathway is the hydroxylation of the pyridine ring of nicotine. beilstein-journals.org Strains of Arthrobacter have been shown to produce nicotine dehydrogenase, an enzyme that plays a crucial role in this initial degradation step. scirp.org

Pseudomonas Species (e.g., P. putida variants)

Pseudomonas species, particularly Pseudomonas putida, are prominent in the degradation of nicotine through the pyrrolidine pathway. beilstein-journals.orgscispace.complos.org P. putida S16, for instance, degrades nicotine by initially oxidizing the pyrrolidine ring. plos.orgnih.gov This strain can tolerate and metabolize high concentrations of nicotine. plos.org The degradation process in P. putida S16 involves a series of enzymatic reactions that ultimately lead to the formation of central metabolites that can enter the cell's primary metabolic pathways. plos.orgasm.org The genes involved in nicotine degradation in P. putida S16 are organized in a gene cluster referred to as the nic2 gene cluster. asm.orgasm.org

Other Bacterial Strains (e.g., Ochrobactrum sp., Agrobacterium tumefaciens, Shinella sp., Pusillimonas sp.)

Besides Arthrobacter and Pseudomonas, several other bacterial genera have been identified with the capacity to degrade nicotine. These include Ochrobactrum, Agrobacterium, Shinella, and Pusillimonas. nih.govnih.govscispace.comnih.govcdnsciencepub.com

Ochrobactrum sp.: Strains like Ochrobactrum sp. SJY1 and Ochrobactrum intermedium DN2 can efficiently degrade nicotine. nih.govnih.govoup.com Ochrobactrum sp. SJY1 utilizes a variant of the pyridine and pyrrolidine pathways (VPP pathway). nih.govnih.gov

Agrobacterium tumefaciens: A. tumefaciens S33 degrades nicotine via a hybrid of the pyridine and pyrrolidine pathways. beilstein-journals.orgnih.govnih.gov

Shinella sp.: Shinella sp. HZN7 also employs a hybrid pathway for nicotine degradation. beilstein-journals.org

Sphingomonas melonis TY: This strain degrades nicotine through the VPP pathway and possesses two distinct sets of genes for nicotine dehydrogenase. frontiersin.org

| Microorganism | Degradation Pathway | Key Features |

|---|---|---|

| Arthrobacter nicotinovorans | Pyridine Pathway | Degrades both L-(-) and D-(+)-nicotine; nicotine catabolism genes on plasmid pAO1. beilstein-journals.orgscispace.com |

| Pseudomonas putida S16 | Pyrrolidine Pathway | Tolerates high nicotine concentrations; nic2 gene cluster involved in degradation. plos.orgasm.orgasm.org |

| Ochrobactrum sp. SJY1 | Variant of Pyridine and Pyrrolidine Pathway (VPP) | Efficiently degrades nicotine using a hybrid pathway. nih.govnih.gov |

| Agrobacterium tumefaciens S33 | Hybrid Pyridine and Pyrrolidine Pathway | Utilizes a combination of both major nicotine degradation pathways. beilstein-journals.orgnih.govnih.gov |

| Shinella sp. HZN7 | Hybrid Pathway | Employs a hybrid strategy for nicotine breakdown. beilstein-journals.org |

Enzymology of Nicotine Degradation Leading to 2,6-Dihydroxy-N-methylmyosmine Precursors

The enzymatic breakdown of nicotine is a multi-step process involving several key enzymes that catalyze the initial transformations of the nicotine molecule.

Nicotine Dehydrogenase and Hydroxylase Activities

The initial step in the pyridine pathway of nicotine degradation is catalyzed by nicotine dehydrogenase (NDH), also referred to as nicotine hydroxylase. beilstein-journals.orgresearchgate.net This enzyme introduces a hydroxyl group onto the pyridine ring of nicotine, forming 6-hydroxynicotine. beilstein-journals.orgresearchgate.net

In Arthrobacter nicotinovorans, nicotine dehydrogenase is a complex enzyme containing a molybdopterin cofactor, flavin adenine (B156593) dinucleotide (FAD), and iron-sulfur clusters. beilstein-journals.orgnih.gov

Agrobacterium tumefaciens S33 also possesses a nicotine dehydrogenase that initiates nicotine degradation. nih.gov This enzyme has been found to form a complex with 6-hydroxypseudooxynicotine (B1220760) oxidase. nih.gov

In Pseudomonas putida S16, a novel nicotine oxidoreductase, NicA2, is involved in the initial step of the pyrrolidine pathway, converting nicotine to N-methylmyosmine. plos.org This enzyme is stereospecific for (S)-nicotine. uniprot.org

6-Hydroxynicotine Oxidase and its Isoenzymes

Following the initial hydroxylation, 6-hydroxynicotine is further oxidized by 6-hydroxynicotine oxidase. This enzyme acts on the pyrrolidine ring of 6-hydroxynicotine. beilstein-journals.org

Arthrobacter nicotinovorans possesses two stereospecific isoenzymes:

(S)-6-hydroxynicotine oxidase (6HLNO): This flavoprotein is specific for the (S)-isomer of 6-hydroxynicotine and oxidizes it to 6-hydroxy-N-methylmyosmine. beilstein-journals.orgcreative-enzymes.comwikipedia.org

(R)-6-hydroxynicotine oxidase (6HDNO): This enzyme acts on the (R)-isomer of 6-hydroxynicotine. wikipedia.orgexpasy.org

In the VPP pathway of Ochrobactrum sp. SJY1, a flavin-containing amine oxidase encoded by the vppB gene converts 6-hydroxynicotine to 6-hydroxy-N-methylmyosmine. nih.govnih.gov

Shinella sp. HZN7 also has a flavin adenine dinucleotide-containing (S)-6-hydroxynicotine oxidase, encoded by the nctB gene, which is essential for the degradation of (S)-6-hydroxynicotine. researchgate.net

The product of the 6-hydroxynicotine oxidase reaction, 6-hydroxy-N-methylmyosmine, is unstable and spontaneously hydrolyzes to form 6-hydroxypseudooxynicotine. researchgate.net Further enzymatic reactions on this intermediate eventually lead to the formation of 2,6-dihydroxypyridine (B1200036) and subsequently, through a series of steps, to the precursor of this compound. The compound 2,6-dihydroxy-pseudooxynicotine is a key intermediate that can be converted to this compound. researchgate.net

| Enzyme | Function | Cofactor(s) | Found In |

|---|---|---|---|

| Nicotine Dehydrogenase (NDH) / Nicotine Hydroxylase | Converts nicotine to 6-hydroxynicotine. | Molybdopterin, FAD, [Fe-S] | Arthrobacter nicotinovorans, Agrobacterium tumefaciens S33. beilstein-journals.orgnih.govnih.gov |

| Nicotine Oxidoreductase (NicA2) | Converts nicotine to N-methylmyosmine. | Not specified | Pseudomonas putida S16. plos.org |

| (S)-6-hydroxynicotine oxidase (6HLNO) | Oxidizes (S)-6-hydroxynicotine to 6-hydroxy-N-methylmyosmine. | FAD | Arthrobacter nicotinovorans, Shinella sp. HZN7. beilstein-journals.orgcreative-enzymes.comwikipedia.orgresearchgate.net |

| (R)-6-hydroxynicotine oxidase (6HDNO) | Oxidizes (R)-6-hydroxynicotine. | FAD | Arthrobacter nicotinovorans. wikipedia.orgexpasy.org |

| VppB (amine oxidase) | Converts 6-hydroxynicotine to 6-hydroxy-N-methylmyosmine. | FAD | Ochrobactrum sp. SJY1. nih.govnih.gov |

Genetic Basis and Regulation of Associated Metabolic Pathways

Identification of Gene Clusters Involved in Nicotine Catabolism

The enzymatic pathways for nicotine degradation are encoded by specific gene clusters, often located on plasmids or within genomic islands in bacteria. nih.govfrontiersin.org In Paenarthrobacter nicotinovorans, the genes for the pyridine pathway are found in the nic gene cluster on the pAO1 plasmid. nih.gov This extensive cluster, spanning over 27 kb, contains the genes for enzymes like nicotine dehydrogenase (ndh), 6-hydroxypseudooxynicotine dehydrogenase (kdh), and 2,6-dihydroxypyridine 3-hydroxylase. nih.gov

In Pseudomonas species, which primarily utilize the pyrrolidine pathway, distinct gene clusters have been identified. Pseudomonas putida S16 harbors nic gene clusters that include genes for nicotine oxidoreductase (nicA2), 6-hydroxy-3-succinoylpyridine hydroxylase (hspA and hspB), and enzymes for the lower pathway of 2,5-DHP degradation. plos.orgasm.org Similarly, Pseudomonas putida KT2440 contains a nic cluster responsible for nicotinic acid degradation, which shares downstream components with nicotine degradation pathways, such as the enzymes that process 2,5-DHP. pnas.orgmdpi.com

A variant of the pyridine and pyrrolidine pathways (VPP), or hybrid pathway, has been identified in organisms like Sphingomonas melonis TY and Ochrobactrum rhizosphaerae SJY1. frontiersin.orgnih.gov In S. melonis, a compact 31-kb gene cluster named ndp (B1211228) was identified, housing genes for nicotine dehydrogenase (ndpA), 6-hydroxynicotine oxidase (ndpB), and 6-hydroxy-3-succinyl-pyridine monooxygenase (ndpD). frontiersin.orgnih.gov The organization of the ndp cluster in S. melonis is more consolidated compared to the corresponding vpp cluster in O. rhizosphaerae, where the genes are separated by a large interval, suggesting different evolutionary trajectories. frontiersin.org These gene clusters often contain regulatory genes and genes for transporters, indicating a coordinated system for nicotine uptake and catabolism. frontiersin.org

Characterization of Relevant Enzymes at the Molecular Level

Detailed molecular studies have provided significant insights into the structure and function of the enzymes that degrade nicotine metabolites.

2,6-Dihydroxypseudooxynicotine (B1242897) Hydrolase (DHPONH) from P. nicotinovorans is a well-characterized member of the α/β-hydrolase superfamily. beilstein-journals.orgproteopedia.org X-ray crystallography has revealed that the enzyme possesses the canonical α/β-hydrolase fold and a catalytic triad (B1167595) composed of Ser217, Asp300, and His329. beilstein-journals.org Unlike many hydrolases that use a small lid domain to cover the active site, DHPONH employs a large 110-residue N-terminal domain for this purpose. proteopedia.orgnih.gov The proposed mechanism involves a nucleophilic attack by Ser217 on the substrate's carbonyl group, forming a tetrahedral intermediate. beilstein-journals.org This is followed by the collapse of the intermediate, which cleaves the C-C bond to release 2,6-dihydroxypyridine and forms an acyl-enzyme intermediate that is subsequently hydrolyzed to release 4-(methylamino)butanoate. beilstein-journals.org

6-Hydroxy-3-succinoyl-pyridine Monooxygenase (HspB) from P. putida S16 is a flavoprotein that catalyzes a key hydroxylation and C-C cleavage step. nih.gov It is an NADH-dependent flavoprotein that utilizes a C(4a)-hydroperoxyflavin intermediate to hydroxylate the HSP substrate. plos.orgnih.gov This intermediate reacts with HSP, leading to the formation of 2,5-dihydroxypyridine (B106003) and succinate. nih.gov The enzyme from Agrobacterium tumefaciens S33 is a 90-kDa homodimer that also requires NADH and FAD. plos.org

3-Succinoyl-pyridine Monooxygenase (Spm) , identified in P. putida, is a more complex heterotrimeric enzyme. plos.org It consists of three subunits: SpmA, a molybdopterin-binding oxidase; SpmB, a molybdopterin dehydrogenase; and SpmC, a (2Fe-2S)-binding ferredoxin. plos.org This enzyme system requires a molybdenum molybdopterin cytosine dinucleotide (Mo-MCD) cofactor to hydroxylate 3-succinoylpyridine to HSP. plos.org

| Enzyme | Organism | Quaternary Structure | Cofactor(s) | Key Catalytic Residues / Features | PDB ID Example | Reference |

|---|---|---|---|---|---|---|

| 2,6-Dihydroxypseudooxynicotine Hydrolase (DHPONH) | Paenarthrobacter nicotinovorans | Dimer | None | Catalytic Triad: Ser217, Asp300, His329 | 2JBW | beilstein-journals.orgproteopedia.org |

| 6-Hydroxy-3-succinoylpyridine Monooxygenase (HspB) | Agrobacterium tumefaciens S33 | Homodimer | NADH, FAD | C(4a)-hydroperoxyflavin intermediate | Not Available | plos.orgnih.gov |

| 3-Succinoyl-pyridine Monooxygenase (Spm) | Pseudomonas putida S16 | Heterotrimer (SpmA, SpmB, SpmC) | Mo-MCD, FAD, [2Fe-2S] clusters | Multi-component electron transfer chain | Not Available | plos.org |

| 2,6-Dihydropyridine 3-Hydroxylase (DHPH) | Paenarthrobacter nicotinovorans | Not specified | NADH, FAD | Flavin-dependent phenol (B47542) hydroxylase family | Not Available | beilstein-journals.org |

Role and Significance of 2,6 Dihydroxy N Methylmyosmine Within Metabolic Networks

Status as a Metabolically Inert Product

Extensive research has characterized 2,6-Dihydroxy-N-methylmyosmine as a metabolically inactive or inert compound in the context of nicotine (B1678760) degradation by certain bacteria. ethz.chresearchgate.net It is formed through the spontaneous and irreversible rearrangement of its precursor, 2,6-dihydroxypseudooxynicotine (B1242897). researchgate.net This transformation occurs when the enzymatic machinery to further process 2,6-dihydroxypseudooxynicotine is absent or incomplete. semanticscholar.org

In early studies with Arthrobacter oxydans, it was observed that while the bacterium could oxidize nicotine through a series of intermediates, this compound accumulated as a dead-end product. researchgate.netsemanticscholar.org This metabolic inertness means that the organism cannot derive further energy or carbon from this molecule, effectively making it a metabolic sink in this specific pathway. ethz.chresearchgate.net The formation of this stable, inactive compound highlights a critical juncture in the metabolic sequence, where the pathway can either proceed towards complete degradation or terminate with the formation of this byproduct.

Implications for Understanding Nicotine Degradation Pathways

The presence and formation of this compound have been instrumental in elucidating the branching and variations of nicotine degradation pathways in different microorganisms. Nicotine, a toxic alkaloid, is broken down by various bacteria and fungi through several distinct routes, primarily the pyridine (B92270), pyrrolidine (B122466), and a variant pathway that combines features of both (VPP pathway). nih.govfrontiersin.orgscispace.comnih.govplos.org

The formation of this compound is a hallmark of a specific branch of the pyridine pathway, particularly observed in Arthrobacter species. ethz.chscispace.com This pathway initiates with the hydroxylation of the pyridine ring of nicotine to form 6-hydroxynicotine. ethz.chnih.gov Subsequent enzymatic steps lead to the formation of 6-hydroxy-N-methylmyosmine and then 6-hydroxypseudooxynicotine (B1220760). nih.govnih.govresearchgate.net The latter is then converted to 2,6-dihydroxypseudooxynicotine. nih.gov It is at this point that the pathway can diverge. In the presence of the appropriate hydrolase, 2,6-dihydroxypseudooxynicotine is cleaved to 2,6-dihydroxypyridine (B1200036) and γ-N-methylaminobutyrate, which are further metabolized. researchgate.netasm.org However, in the absence of this enzyme, 2,6-dihydroxypseudooxynicotine spontaneously converts to the metabolically inactive this compound. semanticscholar.orgasm.org

The identification of this compound as a terminal product in some organisms, while being absent in others, helps to differentiate between the various nicotine degradation strategies. For instance, in the pyrrolidine pathway utilized by many Pseudomonas species, the degradation proceeds through different intermediates, such as N-methylmyosmine and pseudooxynicotine (B1209223), and does not typically involve the formation of this compound. frontiersin.orgplos.org The VPP pathway, observed in strains like Ochrobactrum sp. SJY1, also follows a different route that bypasses the formation of this particular compound. nih.govfrontiersin.org Therefore, the detection of this compound serves as a key indicator for the operation of a specific variant of the pyridine pathway.

Contribution to Microbial Metabolic Diversity Studies

The study of compounds like this compound contributes significantly to our understanding of microbial metabolic diversity. The existence of different nicotine degradation pathways, highlighted by the formation of distinct intermediates and end products, showcases the remarkable adaptability of microorganisms to utilize toxic compounds as a source of carbon and nitrogen. nih.govnih.gov

The variation in the metabolic fate of 2,6-dihydroxypseudooxynicotine across different bacterial strains is a prime example of this diversity. While Arthrobacter oxydans may lead to the accumulation of the inactive this compound, other strains have evolved the enzymatic capacity to further break down the precursor, thus channeling the metabolites into central metabolism. researchgate.netsemanticscholar.org For example, the discovery of a novel variant of the pyridine and pyrrolidine pathways in Pusillimonas sp. T2, which involves the formation of 2,6-dihydroxypyridine, underscores the intricate and varied enzymatic toolkits that different bacteria possess for nicotine degradation. frontiersin.orgnih.gov The study of these pathways and their unique molecular components, including the enzymes that prevent the formation of dead-end products like this compound, provides a deeper appreciation for the evolutionary solutions that microbes have developed to thrive in diverse and challenging environments. frontiersin.orgasm.org

Mentioned Compounds

Future Research Directions on 2,6 Dihydroxy N Methylmyosmine and Associated Pathways

Elucidation of Novel Microbial Strains and Degradation Pathways

A diverse range of bacteria capable of degrading nicotine (B1678760) have been identified, primarily belonging to the genera Pseudomonas and Arthrobacter. plos.orgnih.gov However, the search for novel microbial strains with enhanced degradation capabilities is ongoing. Recent discoveries include new species such as Pseudomonas geniculata N1 and Pseudomonas plecoglossicida TND35, which have demonstrated efficient nicotine degradation. plos.orgnih.gov Additionally, strains of Acinetobacter and Sphingomonas have also been shown to degrade nicotine. researchgate.net

Microbial nicotine degradation proceeds through several distinct pathways, including the pyridine (B92270), pyrrolidine (B122466), and a hybrid variant of the pyridine and pyrrolidine (VPP) pathways. nih.govresearchgate.netfrontiersin.org The pyridine pathway, common in Gram-positive bacteria like Arthrobacter, initiates with the hydroxylation of the pyridine ring. nih.govbeilstein-journals.org In contrast, the pyrrolidine pathway, often found in Pseudomonas species, begins with the dehydrogenation of the pyrrolidine ring. nih.govplos.org The VPP pathway, identified in bacteria like Agrobacterium tumefaciens S33, combines elements of both. frontiersin.orgasm.org

Future research will likely focus on isolating and characterizing new microbial species from tobacco-processing environments. asm.org Metagenomic analysis of nornicotine-degrading consortia has already revealed dominant genera such as Achromobacter, Azospirillum, Mycolicibacterium, Terrimonas, and Mycobacterium, with Mycolicibacterium sp. strain SMGY-1XX being identified as capable of degrading nornicotine (B190312), nicotine, and myosmine. nih.gov Understanding the unique metabolic pathways of these novel strains, including the identification of all intermediates, is crucial. For instance, the degradation of nornicotine by Mycolicibacterium sp. strain SMGY-1XX was found to involve novel intermediates like myosmine, pseudooxy-nornicotine, and γ-aminobutyrate. nih.gov A deeper understanding of these new pathways will expand our knowledge of nicotine biodegradation and could lead to more efficient bioremediation strategies.

Advanced Enzymatic and Genetic Characterization of Precursor Biotransformation

The biotransformation of nicotine involves a cascade of enzymatic reactions. In the pyridine pathway of Arthrobacter nicotinovorans, the initial hydroxylation is catalyzed by nicotine dehydrogenase. beilstein-journals.orgmdpi.com Subsequent steps involve enzymes like 6-hydroxypseudooxynicotine (B1220760) dehydrogenase (also known as ketone dehydrogenase) and 2,6-dihydroxypseudooxynicotine (B1242897) hydrolase. beilstein-journals.orgmdpi.com The latter, a member of the α/ß hydrolase family, is responsible for the cleavage of 2,6-dihydroxypseudooxynicotine. beilstein-journals.orgnih.gov

In the pyrrolidine pathway of Pseudomonas putida S16, a key enzyme is nicotine oxidoreductase (NicA2), a flavoenzyme that catalyzes the initial oxidation of nicotine. plos.orgasm.orgacs.org This is followed by the action of pseudooxynicotine (B1209223) amidase (Pnao) and 3-succinoylsemialdehyde-pyridine dehydrogenase (Sapd). asm.orgfrontiersin.org The gene cluster responsible for nicotine degradation in P. putida S16, termed the nic2 gene cluster, has been extensively studied. plos.orgasm.org

Future research should aim for a more detailed characterization of these and other newly discovered enzymes. This includes determining their three-dimensional structures, elucidating their catalytic mechanisms, and identifying the specific genes that encode them. For example, the crystal structure of the ketone dehydrogenase (Kdh) holoenzyme from A. nicotinovorans has been determined, providing insights into its catalytic mechanism. mdpi.com Similar detailed studies on enzymes like 2,6-dihydroxypseudooxynicotine hydrolase and the various oxidoreductases will be invaluable. beilstein-journals.org Furthermore, understanding the regulatory mechanisms governing the expression of nicotine degradation genes, such as the NicR2-mediated regulation in P. putida, is essential for optimizing degradation processes. asm.org The role of aldo-keto reductases in the metabolism of tobacco carcinogens like nicotine-derived nitrosaminoketones is another area warranting further investigation. nih.gov

Development of Biocatalytic Applications Based on Nicotine Degradation Enzymes

The enzymes involved in nicotine degradation pathways represent a valuable resource for biocatalysis, offering a "green" alternative for the synthesis of valuable chemical compounds. acs.orgfrontiersin.org For instance, intermediates in the nicotine degradation pathway, such as 6-hydroxy-3-succinoyl-pyridine (HSP) and 2,5-dihydroxypyridine (B106003) (DHP), are valuable precursors for the synthesis of pharmaceuticals and other fine chemicals. nih.govasm.orgacs.org

The specific hydroxylation of the pyridine ring at various positions by microbial enzymes is a reaction that is difficult to achieve through traditional chemical methods. frontiersin.org This capability makes these enzymes attractive biocatalysts. Engineered microbial strains have already been developed to enhance the production of specific intermediates. For example, by inactivating the gene for HspB in P. putida, a genetically constructed strain was able to produce HSP at a significantly higher yield than the wild-type strain. mdpi.com Similarly, genetically engineered Agrobacterium tumefaciens S33 has been used for the biocatalytic production of 6-hydroxynicotine from nicotine in tobacco waste. researchgate.net

Future research should focus on the discovery and engineering of novel enzymes with improved stability, efficiency, and substrate specificity for various biocatalytic applications. The rational design and directed evolution of enzymes like NicA2 and Pnao could lead to biocatalysts with enhanced performance for nicotine detoxification or the synthesis of high-value chemicals. asm.org The development of whole-cell biocatalyst systems using robust and efficient nicotine-degrading microbial strains also holds significant promise for industrial-scale applications. acs.orgresearchgate.net These advancements could transform tobacco waste from a hazardous pollutant into a valuable renewable resource. nih.govacs.org

常见问题

Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。